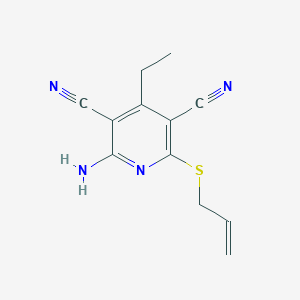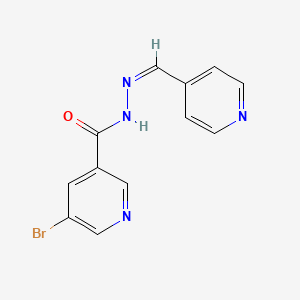![molecular formula C15H14BrN3O2 B3831149 5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3831149.png)
5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide
Overview
Description
5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide is a heterocyclic aromatic compound It contains a pyridine ring substituted at position 3 by a carboxamide group, with additional substitutions including a bromine atom at position 5 and a (Z)-(4-ethoxyphenyl)methylideneamino group
Preparation Methods
The synthesis of 5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting from a suitable pyridine precursor, the carboxamide group is introduced at position 3.
Formation of the (Z)-(4-ethoxyphenyl)methylideneamino group: This step involves the condensation of 4-ethoxybenzaldehyde with the amine group on the pyridine ring under acidic or basic conditions to form the imine linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the imine group to an amine.
Substitution: The bromine atom at position 5 can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Condensation: The imine group can undergo further condensation reactions with various electrophiles to form more complex structures.
Scientific Research Applications
5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and mechanisms, particularly those involving pyridine derivatives.
Industrial Applications: It may find use in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or modulating their activity. The imine group and the bromine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide include other pyridinecarboxamide derivatives such as:
5-bromonicotinamide: This compound also contains a bromine atom at position 5 and a carboxamide group at position 3 but lacks the (Z)-(4-ethoxyphenyl)methylideneamino group.
Nicotinamide: A simpler pyridinecarboxamide without the bromine substitution or the imine group.
Other substituted pyridinecarboxamides: Compounds with various substitutions on the pyridine ring, which may exhibit different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
5-bromo-N-[(Z)-(4-ethoxyphenyl)methylideneamino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O2/c1-2-21-14-5-3-11(4-6-14)8-18-19-15(20)12-7-13(16)10-17-9-12/h3-10H,2H2,1H3,(H,19,20)/b18-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGNDJXHQBQYTL-LSCVHKIXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N\NC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7',7'-dimethyl-5'-oxo-2'-thioxo-2',3',5',6',7',8'-hexahydro-1'H-spiro[cyclohexane-1,4'-quinoline]-3'-carbonitrile](/img/structure/B3831074.png)

![3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3831098.png)
![N-[(E)-benzylideneamino]-2-(2-cyanophenoxy)acetamide](/img/structure/B3831101.png)
![5-Bromo-N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831123.png)
![5-Bromo-N'-[(Z)-(3-chlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831129.png)
![5-bromo-N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3831141.png)
![5-Bromo-N'-[(Z)-(3-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831144.png)
![N'-[(Z)-(2H-1,3-Benzodioxol-5-YL)methylidene]-5-bromopyridine-3-carbohydrazide](/img/structure/B3831150.png)

![[4-[(Z)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] (Z)-3-(furan-2-yl)prop-2-enoate](/img/structure/B3831158.png)
![5-bromo-N-[(Z)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B3831166.png)
![5-bromo-N'-[1-(2-naphthyl)ethylidene]nicotinohydrazide](/img/structure/B3831169.png)
![5-Bromo-N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B3831170.png)
